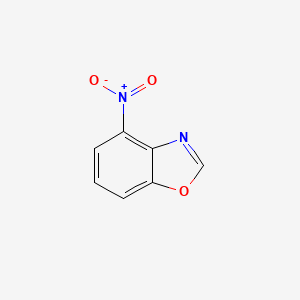
4-硝基-1,3-苯并噁唑
描述
4-Nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 163808-13-7 . It has a molecular weight of 164.12 and its IUPAC name is 4-nitro-1,3-benzoxazole . It is a yellow to brown solid .
Synthesis Analysis
There are several methods for synthesizing benzoxazole derivatives. One method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,3-benzoxazole is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H .
Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical and Chemical Properties Analysis
4-Nitro-1,3-benzoxazole is a yellow to brown solid . It has a molecular weight of 164.12 and its linear formula is C7H4N2O3 .
科学研究应用
农业化学品
苯并噁唑及其衍生物,包括4-硝基-1,3-苯并噁唑,具有广泛的农业生物活性,例如抗菌、抗病毒和除草活性 . 它们是农药发现中重要的稠合杂环骨架结构 .
抗菌活性
苯并噁唑衍生物已显示出显著的抗菌活性。 例如,它们对革兰氏阳性菌:枯草芽孢杆菌和四种革兰氏阴性菌:大肠杆菌、铜绿假单胞菌、肺炎克雷伯菌、伤寒沙门氏菌有效 .
抗真菌活性
苯并噁唑化合物已证明具有抗真菌活性。 例如,一些苯并噁唑衍生物对黑曲霉显示出与标准药物伏立康唑相似的活性 . 另一项研究表明,化合物 19(一种苯并噁唑衍生物)对 A. niger 的活性最强。
抗癌活性
苯并噁唑衍生物已被用于抗癌药物的开发。 一些化合物对人结肠癌(HCT116)癌细胞系显示出令人鼓舞的结果 .
抗炎活性
抗分枝杆菌活性
抗组胺活性
抑制丙型肝炎病毒
安全和危害
4-Nitro-1,3-benzoxazole is associated with several safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
未来方向
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic methodologies for benzoxazole derivatives .
作用机制
Target of Action
4-Nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .
Pharmacokinetics
Benzoxazole derivatives are known to have diverse biological applications, and their pharmacological activities have been evaluated . Some derivatives may have limitations, such as poor in vitro or in vivo activities .
Action Environment
For example, the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .
生化分析
Biochemical Properties
4-Nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound also interacts with fungal proteins, leading to antifungal effects. Additionally, 4-Nitro-1,3-benzoxazole has been found to interact with cancer cell proteins, inhibiting their growth and proliferation .
Cellular Effects
The effects of 4-Nitro-1,3-benzoxazole on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In fungal cells, it interferes with membrane integrity, causing cell leakage and death. In cancer cells, 4-Nitro-1,3-benzoxazole affects cell signaling pathways, leading to apoptosis. It also influences gene expression and cellular metabolism, thereby inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, 4-Nitro-1,3-benzoxazole exerts its effects through several mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In fungal cells, it disrupts membrane proteins, causing cell leakage. In cancer cells, 4-Nitro-1,3-benzoxazole inhibits specific signaling pathways, leading to apoptosis. It also affects gene expression by binding to DNA and inhibiting transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-1,3-benzoxazole change over time. The compound is relatively stable under normal conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that 4-Nitro-1,3-benzoxazole can have lasting effects on cellular function, including sustained inhibition of bacterial and fungal growth, as well as prolonged anticancer activity .
Dosage Effects in Animal Models
The effects of 4-Nitro-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and antifungal activity without noticeable toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. In cancer models, 4-Nitro-1,3-benzoxazole shows dose-dependent inhibition of tumor growth, with higher doses leading to greater inhibition .
Metabolic Pathways
4-Nitro-1,3-benzoxazole is involved in several metabolic pathways. It is metabolized by liver enzymes into various metabolites, some of which retain biological activity. The compound interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, affecting metabolic flux and metabolite levels. These interactions contribute to its antibacterial, antifungal, and anticancer activities .
Transport and Distribution
Within cells and tissues, 4-Nitro-1,3-benzoxazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization and accumulation are influenced by factors such as dosage and duration of exposure .
Subcellular Localization
4-Nitro-1,3-benzoxazole is localized in specific subcellular compartments, where it exerts its activity. In bacterial cells, it is found in the cell wall and cytoplasm. In fungal cells, it localizes to the membrane and cytoplasm. In cancer cells, 4-Nitro-1,3-benzoxazole is found in the nucleus and cytoplasm, where it affects gene expression and signaling pathways. Targeting signals and post-translational modifications play a role in directing the compound to these compartments .
属性
IUPAC Name |
4-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGGFDKGANNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315868 | |
| Record name | 4-Nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163808-13-7 | |
| Record name | 4-Nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163808-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide](/img/structure/B1634768.png)
![2-(4-ethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1634772.png)


![3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B1634795.png)



![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B1634817.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634823.png)

